2-Phenylthiolane
Description
2-Phenylthiolane (IUPAC name: 2-phenyltetrahydrothiophene) is a sulfur-containing heterocyclic compound with the molecular formula C₁₀H₁₂S and a molecular weight of 164.27 g/mol . Its structure consists of a saturated five-membered thiolane ring (tetrahydrothiophene) substituted with a phenyl group at the 2-position. Key identifiers include:
- CAS Registry Number: 2060-65-3
- ChemSpider ID: 518344
- Synonyms: 2-Phenyltetrahydrothiophene, 2-phenylsulfurane (unverified name).
The compound is of interest in organic synthesis and medicinal chemistry due to its sulfur heteroatom, which confers unique electronic and steric properties compared to oxygen-containing analogs (e.g., tetrahydrofuran derivatives) .
Properties
CAS No. |
2060-65-3 |
|---|---|
Molecular Formula |
C10H12S |
Molecular Weight |
164.27 g/mol |
IUPAC Name |
2-phenylthiolane |
InChI |
InChI=1S/C10H12S/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10H,4,7-8H2 |
InChI Key |
MPVOADXYDASAQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-phenylthiolane with compounds sharing structural motifs such as phenyl groups, sulfur atoms, or heterocyclic frameworks:
Key Observations:
Sulfur vs. Oxygen Heterocycles :
- This compound’s saturated thiolane ring contrasts with aromatic thiophene derivatives (e.g., thiophene fentanyl). The sulfur atom in thiolane enhances nucleophilicity compared to oxygen analogs like tetrahydrofuran .
- Thiophene fentanyl, an opioid derivative, incorporates an aromatic thiophene ring, which stabilizes the π-electron system and influences receptor binding .
Functional Group Diversity: Methyl 2-oxo-2-phenylacetate and α-(Phenylthio)phenylacetic acid feature carbonyl and thioether groups, respectively. These functionalities are absent in this compound but highlight the versatility of phenyl-sulfur motifs in organic synthesis . 2-Phenylethanol and 2-ethoxy-1-phenylethanol are oxygenated phenyl derivatives with applications in fragrances and pharmaceuticals, differing from this compound in reactivity due to alcohol/ether groups .
Physicochemical and Toxicological Properties
Limited data on this compound’s physical properties (e.g., melting point, solubility) are available in the provided evidence. However, comparisons can be inferred:
- Polarity: The thiolane ring in this compound likely increases polarity compared to fully hydrocarbon analogs but less so than oxygenated compounds like 2-phenylethanol .
- Toxicity: Thiophene fentanyl HCl lacks comprehensive toxicological data , while 2-phenylphenol (a structurally distinct compound) is regulated under occupational safety guidelines .
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